molecular formula C8H12N2O B1296559 3-Hydroxyquinuclidine-3-carbonitrile CAS No. 6238-30-8

3-Hydroxyquinuclidine-3-carbonitrile

Cat. No.: B1296559
CAS No.: 6238-30-8
M. Wt: 152.19 g/mol
InChI Key: BEDKJKABPPDZNB-UHFFFAOYSA-N
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Description

3-Hydroxyquinuclidine-3-carbonitrile is a chemical compound with the molecular formula C8H12N2O It is a derivative of quinuclidine, a bicyclic amine, and features both a hydroxyl group and a nitrile group

Scientific Research Applications

3-Hydroxyquinuclidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 3-Hydroxyquinuclidine-3-carbonitrile includes several hazard statements: H302, H312, and H332 . This indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include wearing protective gloves and using breathing apparatus in the event of a fire .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinuclidine-3-carbonitrile typically involves the reaction of quinuclidine with cyanogen bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and efficiency, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyquinuclidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinuclidinone or quinuclidinecarboxylic acid.

    Reduction: Formation of 3-aminoquinuclidine.

    Substitution: Formation of various substituted quinuclidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxyquinuclidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Hydroxyquinuclidine: Lacks the nitrile group, making it less versatile in certain reactions.

    3-Cyanoquinuclidine:

    Quinuclidine: The parent compound, which lacks both the hydroxyl and nitrile groups.

Uniqueness: 3-Hydroxyquinuclidine-3-carbonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKJKABPPDZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304927
Record name 3-Hydroxyquinuclidine-3-carbonitrile
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-30-8
Record name 3-Hydroxyquinuclidine-3-carbonitrile
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Record name NSC 168384
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Record name 6238-30-8
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Record name 3-Hydroxyquinuclidine-3-carbonitrile
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Record name 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile
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Synthesis routes and methods I

Procedure details

A solution of potassium cyanide (10.15 g, 0.156 mol) in water (31.25 ml) was added dropwise to a solution of 1-azabicyclo[2.2.2]-octan-3-one hydrochloride (25.0 g, 0.155 mol) in water (31.25 ml) at 0°-5°. Following the addition, the reaction mixture was stirred for 3 h and then filtered. The solid was washed with ice-cold water (2×15 ml) and was then dried over phosphorus pentoxide overnight, m.p. 155°-156°. Recrystallisation of a 1 g sample from dioxane gave pure 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane, m.p. 172°-173°.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,420 g (8.78 mole) of quinuclidine-3-one-hydrochloride were dissolved in 1800 ml of cold water and at 15° C., 432 g (8.81 mole) of sodium cyanide and 1600 of ml water were added dropwise over one hour followed by stirring for another hour at this temperature. The mixture was filtered, washed with cold water, and dried at 60° C. to obtain 1,290 g (8.48 mole) of 3-cyano-3-hydroxy-quinuclidine (97% yield), in the form of white crystals having a melting point of 157° to 159° C.
Quantity
8.78 mol
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process for the preparation of quinuclidine-3-methanol comprising reacting quinuclidine-3-one acid addition salt with an alkali metal cyanide in an aqueous media to obtain 3-cyano-3-hydroxy-quinuclidine, reacting the latter with anhydrous methanol in the presence of hydrogen chloride gas followed by treatment with aqueous alkali to obtain methyl 3-hydroxy-quinuclidine-3-carboxylate, reacting the latter with thionyl chloride to form methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate, hydrogenating the latter with Raney nickel to obtain methyl 1-azabicyclo(2,2,2)octane-3-carboxylate and reducing the latter to obtain quinuclidine-3-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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